An In-depth Technical Guide to 2-Chloro-6-(4-chlorophenyl)nicotinonitrile (CAS 84596-41-8)
An In-depth Technical Guide to 2-Chloro-6-(4-chlorophenyl)nicotinonitrile (CAS 84596-41-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing from established synthetic methodologies and the known bioactivities of related nicotinonitrile derivatives, this document aims to equip researchers with the foundational knowledge required for its effective investigation and application.
Core Molecular Attributes
2-Chloro-6-(4-chlorophenyl)nicotinonitrile is a substituted pyridine derivative characterized by a nitrile group and two chlorine-substituted phenyl rings. Its chemical structure forms a rigid scaffold, a desirable feature in the rational design of targeted therapeutic agents.
| Property | Value | Source |
| CAS Number | 84596-41-8 | [1] |
| Molecular Formula | C₁₂H₆Cl₂N₂ | [2] |
| Molecular Weight | 249.10 g/mol | [2] |
| IUPAC Name | 2-chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile | [2] |
| SMILES | C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)Cl)Cl | [2] |
| InChI | InChI=1S/C12H6Cl2N2/c13-10-4-1-8(2-5-10)11-6-3-9(7-15)12(14)16-11/h1-6H | [2] |
| Predicted XlogP | 3.8 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile can be approached through established methods for the construction of substituted nicotinonitriles. A plausible and efficient synthetic route involves a multi-component reaction, a cornerstone of modern organic synthesis for generating molecular diversity.
Proposed Synthetic Workflow
A logical synthetic pathway commences with the condensation of a chalcone intermediate with malononitrile in the presence of a base. The resulting pyridinone is then chlorinated to yield the target compound.
Caption: Proposed synthetic workflow for 2-Chloro-6-(4-chlorophenyl)nicotinonitrile.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
To a solution of 1-(4-chlorophenyl)ethan-1-one (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent) in ethanol, add malononitrile (1 equivalent) and a catalytic amount of ammonium acetate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the pyridinone intermediate.
Step 2: Chlorination to 2-Chloro-6-(4-chlorophenyl)nicotinonitrile
-
Suspend the dried pyridinone intermediate in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3]
-
Heat the mixture to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of acidic gases.
-
After the reaction is complete (monitored by TLC), carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice.
-
The crude product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water to remove any residual acid, and then with a saturated sodium bicarbonate solution.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 2-Chloro-6-(4-chlorophenyl)nicotinonitrile.
Physicochemical Properties and Spectral Characterization
| Property | Predicted/Analog Value | Comments |
| Melting Point | 173-176 °C | Based on the fluoro-analog (CAS 31776-83-7).[4][5] |
| Boiling Point | 373.3 °C at 760 mmHg | Predicted for the fluoro-analog.[4] |
| Density | 1.37 g/cm³ | Predicted for the fluoro-analog.[4] |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | General characteristic of similar aromatic compounds. |
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the two phenyl rings and the pyridine core.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the nitrile carbon (around 115-120 ppm), the carbons of the aromatic rings, and the pyridine core.[6][7]
-
IR Spectroscopy: Key vibrational bands are expected for the C≡N stretch (around 2220-2230 cm⁻¹), C-Cl bonds (around 700-800 cm⁻¹), and aromatic C=C stretching vibrations (around 1400-1600 cm⁻¹).[8][9][10]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[2]
Potential Biological Activity and Mechanism of Action
While specific biological data for 2-Chloro-6-(4-chlorophenyl)nicotinonitrile is limited, the nicotinonitrile scaffold is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological activities.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of substituted nicotinonitriles.[11][12][13][14] The mechanism of action for many nitrile-containing drugs involves their ability to act as hydrogen bond acceptors or to participate in other non-covalent interactions with biological targets.[15]
Caption: Postulated mechanism of anticancer activity.
The planar aromatic structure of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile makes it a candidate for intercalation with DNA or for binding to the active sites of enzymes, such as kinases, which are often implicated in cancer progression. The nitrile group can form crucial hydrogen bonds with amino acid residues in the target protein, contributing to the binding affinity.[15]
Antimicrobial Activity
The nicotinonitrile core is also present in various compounds with demonstrated antimicrobial and antifungal activities.[10][16][17][18] The mode of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell walls.
Considerations for Drug Development
For drug development professionals, understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of a compound is paramount.[19][20]
Predicted ADME Profile
-
Absorption: With a predicted XlogP of 3.8, the compound is likely to have good oral bioavailability.[2]
-
Distribution: Its lipophilic nature suggests it may distribute into tissues.
-
Metabolism: The phenyl rings and the pyridine core are potential sites for oxidative metabolism by cytochrome P450 enzymes.
-
Excretion: Metabolites are likely to be excreted renally after conjugation to increase their water solubility.
Toxicity and Safety
The safety profile of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile has not been extensively studied. However, based on data for a similar compound, 2-Chloro-6-(4-fluorophenyl)nicotinonitrile, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[21] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated laboratory fume hood.
Future Research Directions
2-Chloro-6-(4-chlorophenyl)nicotinonitrile represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Definitive Synthesis and Characterization: Optimization of the synthetic route and full spectral characterization of the compound.
-
In Vitro and In Vivo Biological Evaluation: Screening against a panel of cancer cell lines and microbial strains to determine its potency and selectivity.[22][23]
-
Mechanism of Action Studies: Elucidation of the specific molecular target(s) responsible for its biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features for optimal activity and to mitigate potential toxicity.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME-Tox studies to assess its drug-like properties.
References
- 2-chloro-6-(4-fluorophenyl)nicotinonitrile - Echemi. [URL: https://www.echemi.com/products/pid2169585-2-chloro-6-4-fluorophenylnicotinonitrile.html]
- 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | C12H6ClFN2 | CID 2773734 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2773734]
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. [URL: https://www.mdpi.com/1420-3049/27/9/2804]
- 2-Chloro-6-[2-(4-chlorophenyl)vinyl]nicotinonitrile | CAS 946601-99-6 | SCBT. [URL: https://www.scbt.com/p/2-chloro-6-2-4-chlorophenyl-vinyl-nicotinonitrile-946601-99-6]
- 2-chloro-6-(4-chlorophenyl)nicotinonitrile (C12H6Cl2N2) - PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/2-chloro-6-(4-chlorophenyl)nicotinonitrile]
- 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile - Optional[13C NMR] - Chemical Shifts. [URL: https://www.spectrabase.com/spectrum/1BtnkuZTA2b]
- 2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile - Benchchem. [URL: https://www.benchchem.com/product/b13006640]
- 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | C18H12ClN3 | CID 711464 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/711464]
- Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - ResearchGate. [URL: https://www.researchgate.net/publication/274712078_Synthesis_spectral_studies_antibacterial_and_antifungal_activity_of_2_-methoxy-4-2-4'-chlorophenyl-6-methyl_imidazo_1_2-a_pyridin-3-yl-6-aryl_nicotinonitrile]
- 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81079]
- Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21945199/]
- (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. [URL: https://www.researchgate.net/publication/281335016_Synthesis_and_Antimicrobial_Activity_of_2-Methoxy2-Amino-6-4'-4'''-Chlorophenyl_Phenyl_Methyl_Amino_Phenyl-4-Aryl_Nicotinonitrile]
- nicotinonitrile - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0631]
- CN109232413A - The preparation method of the chloro- nicotinonitrile of 2 - Google Patents. [URL: https://patents.google.
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485747/]
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03923a]
- Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino - World News of Natural Sciences. [URL: https://www.wnns.co.uk/wp-content/uploads/2022/10/WNNS-2022-43-076-082.pdf]
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948011/]
- Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9407130/]
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06951]
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6410425/]
- In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. [URL: https://www.mdpi.com/1422-0067/23/19/11929]
- ADME and Toxicology - Molecular Design Research Network (MoDRN) - Yale University. [URL: https://modrn.yale.edu/education-training/modrn-u-modules/principles-toxicology-modules/module-3-adme-and-toxicology]
- 2-Amino-6-chloro-4-methyl-nicotinonitrile synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/2403-62-5.html]
- 4-Chloro-5-(4-chlorophenyl)nicotinonitrile|RUO - Benchchem. [URL: https://www.benchchem.com/product/b13006639]
- 2-CHLORO-6-(4-FLUOROPHENYL)NICOTINONITRILE One Chongqing Chemdad Co. [URL: https://www.chemdad.com/2-chloro-6-4-fluorophenylnicotinonitrile-cas-31776-83-7]
- Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472856/]
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c01594]
- Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted Thiophenyl)deschloroepibatidine Analogues - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27726337/]
- Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-some-new-twin-drugs-having-substituted-pyridines.pdf]
- 2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-_(2-methylpyridin-4-yl_methoxy_isonicotinonitrile]
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [URL: https://www.drugtargetreview.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. [URL: https://kgroup.rutgers.edu/sites/default/files/inline-files/2010_JOC_NMR_impurities.pdf]
- 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroisonicotinic-acid]
- eMolecules 2-CHLORO-6-(4-CHLOROPHENYL)NICOTINONITRILE | 84596-41-8 | 1G. [URL: https://www.fishersci.com/shop/products/emolecules-2-chloro-6-4-chlorophenyl-nicotinonitrile-84596-41-8-1g/PI78440]
- 2-chloro-6-(4-fluorophenyl)nicotinonitrile (C12H6ClFN2) - PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/2-chloro-6-(4-fluorophenyl)nicotinonitrile]chloro-6-(4-fluorophenyl)nicotinonitrile]
Sources
- 1. eMolecules 2-CHLORO-6-(4-CHLOROPHENYL)NICOTINONITRILE | 84596-41-8 | 1G | Fisher Scientific [fishersci.com]
- 2. PubChemLite - 2-chloro-6-(4-chlorophenyl)nicotinonitrile (C12H6Cl2N2) [pubchemlite.lcsb.uni.lu]
- 3. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2- - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. 2-CHLORO-6-(4-FLUOROPHENYL)NICOTINONITRILE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | C18H12ClN3 | CID 711464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 18. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADME and Toxicology | MoDRN [modrn.yale.edu]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | C12H6ClFN2 | CID 2773734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
